2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-3-23-16-8-4-14(5-9-16)12-19(22)20-13-18(21)15-6-10-17(24-2)11-7-15/h4-11,18,21H,3,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHVHIUAJQUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Ethoxyphenyl)acetic Acid
This intermediate is typically prepared via Friedel-Crafts alkylation of 4-ethoxyphenol with chloroacetic acid in the presence of AlCl₃. Alternative routes include:
- Grignard reaction : Ethylation of 4-hydroxyphenylacetic acid using ethyl magnesium bromide.
- Enzymatic ester hydrolysis : Ethyl 2-(4-ethoxyphenyl)acetate is hydrolyzed using lipases in aqueous media.
Yields vary between 65–85%, with purity >98% achieved through recrystallization from ethanol-water mixtures.
Synthesis of 2-Amino-1-(4-(Methylthio)phenyl)ethanol
This amine precursor is synthesized via reductive amination of 4-(methylthio)acetophenone with ammonia and hydrogen gas over Raney nickel. Key steps include:
- Ketone formation : 4-(Methylthio)benzaldehyde reacts with acetyl chloride to form 4-(methylthio)acetophenone.
- Reductive amination : Catalytic hydrogenation at 50–60°C under 5–10 bar H₂ pressure yields the target amine.
Amide Bond Formation Strategies
The coupling of 2-(4-ethoxyphenyl)acetic acid and 2-amino-1-(4-(methylthio)phenyl)ethanol presents challenges due to the hydroxyl group’s nucleophilicity, which risks esterification. Three principal methods have been optimized:
Direct Coupling Using Carbodiimide Reagents
Ethylcarbodiimide (EDC) and N,N′-dicyclohexylcarbodiimide (DCC) are employed with N-hydroxysuccinimide (NHS) to activate the carboxylic acid (Table 1).
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/NHS | DCM | 25 | 78 | 95 |
| DCC/HOBt | THF | 0–5 | 82 | 97 |
| CDI | Acetonitrile | 40 | 70 | 93 |
Optimal results (82% yield) are achieved with DCC and hydroxybenzotriazole (HOBt) in THF at 0–5°C, minimizing side reactions.
Acid Chloride Mediated Coupling
Conversion of 2-(4-ethoxyphenyl)acetic acid to its acid chloride using oxalyl chloride enables rapid amide formation. The reaction proceeds under anhydrous conditions:
- Chlorination : 2-(4-Ethoxyphenyl)acetic acid + oxalyl chloride → 2-(4-ethoxyphenyl)acetyl chloride (95% conversion).
- Amidation : Dropwise addition to 2-amino-1-(4-(methylthio)phenyl)ethanol in dichloromethane (DCM) with triethylamine (TEA) as base.
This method affords 88% yield but requires rigorous moisture control.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B ) catalyze amide bond formation in non-aqueous media, offering eco-friendly advantages. Key parameters:
While greener, enzymatic methods lag in efficiency compared to chemical approaches.
Protecting Group Strategies for Hydroxyl Functionality
To prevent esterification, the hydroxyl group in 2-amino-1-(4-(methylthio)phenyl)ethanol is protected during coupling:
Silyl Ether Protection
- Protection : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.
Yields improve to 91% with this method, albeit at higher cost.
Acetyl Protection
This economical approach achieves 85% yield but risks over-acylation.
Purification and Characterization
Crude product is purified via:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water (4:1) yields crystals with mp 132–134°C.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7 Hz, 3H, OCH₂CH₃), 2.48 (s, 3H, SCH₃), 3.98 (q, J=7 Hz, 2H, OCH₂), 4.72 (br s, 1H, OH), 6.82–7.34 (m, 8H, Ar-H).
- HRMS : m/z 386.1443 [M+H]⁺ (calc. 386.1438).
Industrial Scalability and Process Optimization
Patent WO2015159170A2 highlights catalytic hydrogenation for amine synthesis, adaptable to large-scale production. Key considerations:
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)acetamide: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both ethoxy and methylthio groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Biological Activity
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound has the following molecular formula: with a molecular weight of 345.5 g/mol. The synthesis typically involves multi-step organic reactions, which can be summarized as follows:
- Formation of the Ethoxyphenyl Intermediate : Reaction of 4-ethoxyphenol with acetic anhydride yields 4-ethoxyphenyl acetate.
- Introduction of the Hydroxy Group : The intermediate is treated with sodium hydroxide to introduce the hydroxy group, yielding 2-hydroxy-2-(4-ethoxyphenyl)ethanol.
- Formation of the Methylthio Intermediate : Reaction of 4-methylthiophenol with an alkylating agent produces 4-(methylthio)phenyl ethyl ether.
The biological activity of this compound is primarily attributed to its functional groups, which can form hydrogen bonds and interact with various biological targets, including enzymes and receptors. This interaction may modulate their activity, leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with promising results in modulating inflammatory pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(4-methoxyphenyl)-N-(2-hydroxy-2-(4-methylthio)phenyl)acetamide | Similar structure with methoxy group | Exhibits lower antimicrobial activity compared to the ethoxy derivative. |
| 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-methylsulfonyl)phenyl)acetamide | Contains a methylsulfonyl group | Shows enhanced anti-inflammatory effects but reduced antimicrobial efficacy. |
Q & A
Q. What are the key synthetic routes for 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, and how can reaction progress be monitored?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the acetamide backbone via nucleophilic substitution or condensation reactions.
- Step 2 : Functionalization of the phenyl rings with ethoxy and methylthio groups using alkylation or thioetherification reactions.
- Step 3 : Hydroxyethyl group introduction via reductive amination or epoxide ring-opening.
Q. Monitoring Progress :
- TLC Analysis : Use 30% ethyl acetate in hexane as a mobile phase to track intermediate formation .
- Spectroscopic Checks : Mid-reaction aliquots analyzed by -NMR for characteristic peaks (e.g., ethoxy protons at ~1.3 ppm, methylthio protons at ~2.5 ppm) .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- -NMR to verify substituent positions (e.g., ethoxy, methylthio, hydroxyethyl groups).
- -NMR to confirm carbonyl (C=O) and aromatic carbons.
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3300 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. How do solvent and catalyst choices impact synthesis efficiency?
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions. Ethanol/methanol is preferred for hydroxyethyl group formation due to protic conditions .
- Catalysts : Triethylamine (TEA) or DMAP accelerates amide bond formation. Transition-metal catalysts (e.g., Pd/C) may be used for hydrogenation steps .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
-
Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature). For example:
Variable Low Level High Level Catalyst (Pd/C) 1 mol% 5 mol% Temperature 60°C 80°C Reaction Time 6 h 12 h -
Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
Q. How should discrepancies in biological activity data across different studies be analyzed?
- Statistical Meta-Analysis : Pool data from multiple studies to assess effect size variability.
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).
- Controlled Variables : Account for differences in compound purity (e.g., HPLC data ≥95%) or solvent residues (e.g., DMSO concentration in cell assays) .
Q. What strategies are used to correlate structural features with observed biological activities?
- Structure-Activity Relationship (SAR) Studies :
- Modification of Substituents : Compare analogs with varied ethoxy/methylthio groups to assess antimicrobial or anticancer potency.
- Computational Docking : Use software (e.g., AutoDock) to predict binding affinities with target proteins (e.g., kinases, receptors) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyethyl for hydrogen bonding) .
Q. How can researchers resolve contradictions in reported synthetic protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
